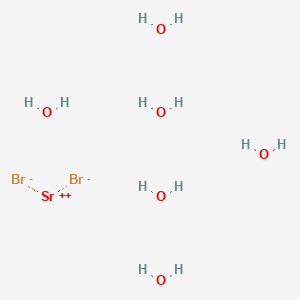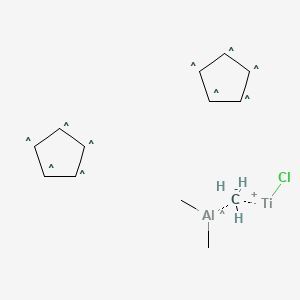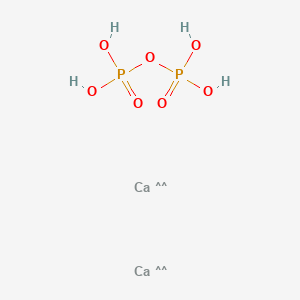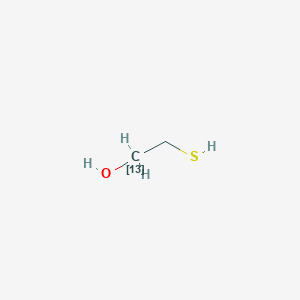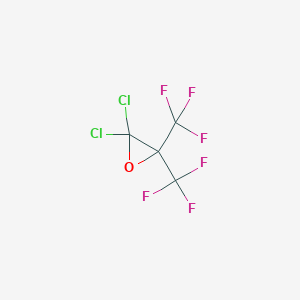
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane is a chemical compound with the molecular formula C4Cl2F6O. It is known for its unique structure, which includes two chlorine atoms and three trifluoromethyl groups attached to an oxirane ring. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method includes the reaction of chlorotrifluoroethylene with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods. The production process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted oxiranes .
Aplicaciones Científicas De Investigación
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or chemical substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane: Similar structure but with fluorine atoms instead of chlorine.
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane: Contains additional fluorinated groups, leading to different reactivity and applications.
Uniqueness
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane is unique due to its combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C4Cl2F6O |
|---|---|
Peso molecular |
248.94 g/mol |
Nombre IUPAC |
2,2-dichloro-3,3-bis(trifluoromethyl)oxirane |
InChI |
InChI=1S/C4Cl2F6O/c5-2(6)1(13-2,3(7,8)9)4(10,11)12 |
Clave InChI |
LKZLBDDCSREXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(O1)(Cl)Cl)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
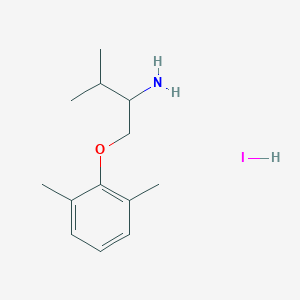
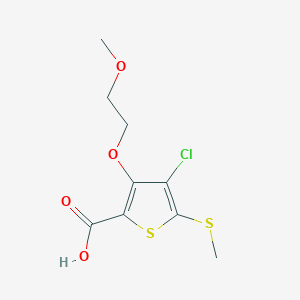
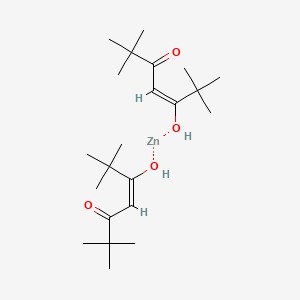

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)

